![molecular formula C15H16ClN3O2 B2958238 2-(3-chlorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)propanamide CAS No. 2194845-23-1](/img/structure/B2958238.png)
2-(3-chlorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)propanamide
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Description
2-(3-chlorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)propanamide, also known as CP-690,550 or tofacitinib, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In
Scientific Research Applications
Electrochemical Stability in Polymer Electrolytes
The compound has been utilized in the synthesis of single-ion conducting polymer electrolytes (SIPE) that exhibit strong mechanical properties and electrochemical stability . These SIPEs are used in advanced lithium metal batteries (LMB), where they contribute to the formation of a stable interface with lithium metal electrodes, suppressing the growth of lithium dendrites—a significant challenge in battery safety and longevity.
Stereoselective Synthesis in Medicinal Chemistry
A stereoselective route involving this compound has been proposed for the synthesis of pyrimidin-4(3H)-one derivatives . These derivatives are important in medicinal chemistry for their potential biological activities, including antiviral, antimicrobial, and anticancer properties.
Adsorption and Removal of Environmental Pollutants
The compound’s structure is similar to that of certain environmental pollutants, such as 2-methyl-4-chlorophenoxy acetic acid (MCPA), which suggests its potential application in environmental science. For instance, it could be used to study the adsorption kinetics and removal processes of MCPA from aqueous solutions, contributing to water purification technologies .
Development of Hydrogen-Bonded Polymers
The compound’s ability to form hydrogen bonds can be exploited in the development of mechanically robust polymers. These polymers can be designed to have high thermal stability and mechanical strength, making them suitable for high-performance materials used in various industrial applications .
Lithium-Ion Battery Performance Enhancement
In the context of energy storage, the compound’s derivatives can enhance the ionic conductivity of polymer electrolytes in lithium-ion batteries. This improvement in conductivity can lead to batteries with better performance metrics, such as higher energy density and faster charging times .
Interface Engineering for Energy Devices
The compound’s derivatives can be used in interface engineering to create more stable and efficient interfaces between the electrolyte and electrode materials in energy devices. This can significantly improve the device’s overall stability and efficiency, particularly in high-energy-density batteries .
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-10-6-13(19-9-18-10)8-17-15(20)11(2)21-14-5-3-4-12(16)7-14/h3-7,9,11H,8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRIZDKHZLECIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C(C)OC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide |
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